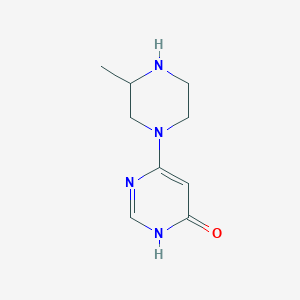![molecular formula C11H20O B13185287 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane: is a spirocyclic compound characterized by its unique structure, which includes a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane typically involves the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone followed by epoxidation. The process can be summarized as follows:
Methylenation: 2,2,3,6-tetramethyl-1-cyclohexanone is treated with dimethylsulfonium methylide under the conditions of the Corey-Chaykovsky reaction.
Epoxidation: The resulting 1,2,2,4-tetramethyl-3-methylene-cyclohexane is then subjected to epoxidation to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as silica, can enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane undergoes several types of chemical reactions, including:
Ring-Opening Reactions: This compound can undergo ring-opening reactions, particularly in the presence of acidic or basic catalysts.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Ring-Opening: Catalysts such as silica or Lewis acids (e.g., BF3-etherate, MgI2, SnCl4) are commonly used.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products:
Scientific Research Applications
Chemistry: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is used as an intermediate in the synthesis of various fragrance compounds. Its unique structure allows for the creation of complex molecules with desirable olfactory properties .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its stability and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of high-value fragrance ingredients. Its ability to undergo selective reactions makes it a versatile building block in synthetic chemistry .
Mechanism of Action
The mechanism of action for 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane primarily involves its ability to undergo ring-opening reactions. The molecular targets and pathways involved in these reactions are influenced by the nature of the catalysts used. For example, Lewis acids facilitate the cleavage of the oxirane ring, leading to the formation of aldehyde intermediates .
Comparison with Similar Compounds
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
- 1-Oxaspiro[2.5]octane, 5,5-dimethyl-4-(3-methyl-1,3-butadien-1-yl)-
Comparison: 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and selectivity in ring-opening reactions, making it particularly valuable in fragrance chemistry .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5,5,7,7-tetramethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C11H20O/c1-9(2)5-10(3,4)7-11(6-9)8-12-11/h5-8H2,1-4H3 |
InChI Key |
OLHSBXWLGVSEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


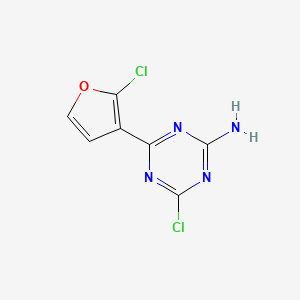
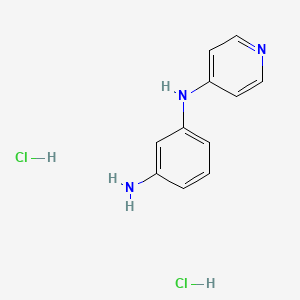
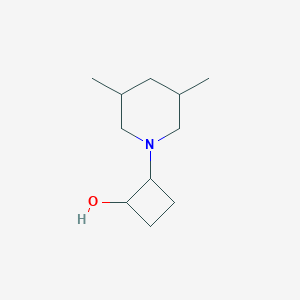
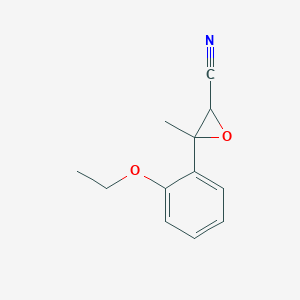


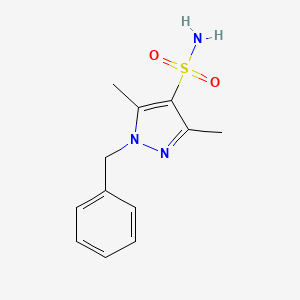

![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)
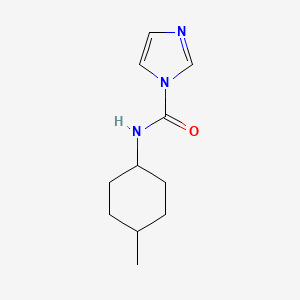
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
